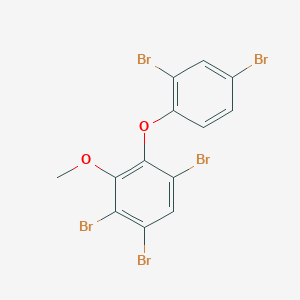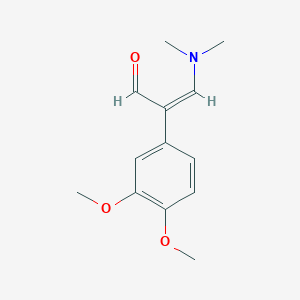
4-Biphenylglyoxal
説明
4-Biphenylglyoxal, also known as 2-oxo-2-(4-phenylphenyl)acetaldehyde, is a compound with the molecular formula C14H10O2 . It has a molecular weight of 210.23 g/mol .
Synthesis Analysis
A new method for the synthesis of phenylglyoxal derivatives has been proposed, which includes a one-pot ozonolytic synthesis of acylhydrazones from phenylacrolein acetals . This process involves the ozonolytic cleavage of the substrate in methanol and treatment of the intermediate peroxides with hydrazides .Molecular Structure Analysis
The IUPAC name of this compound is 2-oxo-2-(4-phenylphenyl)acetaldehyde . The InChI code isInChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H . The Canonical SMILES is C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that glyoxal and related substances can be analyzed using high-performance liquid chromatography with a refractive index detector .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 210.068079557 g/mol , and its monoisotopic mass is also 210.068079557 g/mol . The topological polar surface area is 34.1 Ų , and it has a heavy atom count of 16 .科学的研究の応用
Synthesis and Characterization of New Compounds
A study by Karipcin and Arabali (2006) focused on synthesizing new ketooximes by reacting 4-biphenylhydroximoyl chloride with different amines. These compounds were characterized by various analytical techniques, suggesting their potential applications in coordination chemistry and material sciences (Karipcin & Arabali, 2006).
Protein Modification
Takahashi (1968) explored the reactivity of phenylglyoxal, a related compound to 4-biphenylglyoxal, with arginine residues in proteins. This research provided insights into chemical modification techniques for proteins, which are significant in understanding protein function and structure (Takahashi, 1968).
Chemical Chaperones in Medical Applications
Qi et al. (2004) investigated Sodium 4-phenylbutyrate, a compound structurally similar to this compound, for its neuroprotective effects against cerebral ischemic injury. This research is significant in understanding the therapeutic potential of such compounds in treating stroke and related conditions (Qi et al., 2004).
Food and Nutrition Research
Nemet, Varga-Defterdarović, and Turk (2006) studied Methylglyoxal, which is related to this compound, in food and organisms. This research contributes to understanding the role of reactive carbonyl species in nutrition and associated health effects (Nemet, Varga-Defterdarović, & Turk, 2006).
Analytical Chemistry Applications
Asuero and Gonzalez-Balairon (1980) investigated biacetyl bis(4-phenyl-3-thiosemicarbazone) and bipyridylglyoxal bis(4-phenyl-3-thiosemicarbazone), which are related to this compound. They explored their use in spectrophotometric determinations, contributing to analytical methods in chemistry (Asuero & Gonzalez-Balairon, 1980).
作用機序
Target of Action
4-Biphenylglyoxal hydrate has been shown to be active against rhinovirus . Rhinoviruses are the primary cause of common colds and are a significant cause of morbidity in people with respiratory conditions. The compound’s primary target is the glyoxal in the virus, which it reacts with, leading to the virus’s destruction .
Mode of Action
It is believed to work by reacting with the glyoxal in the rhinovirus, which causes its destruction . This suggests that this compound may interfere with the virus’s ability to replicate or infect host cells.
Result of Action
The primary result of this compound’s action is the destruction of rhinovirus, potentially reducing the severity or duration of infections caused by this virus . .
生化学分析
Biochemical Properties
It is known that it interacts with various biomolecules, including enzymes and proteins
Cellular Effects
4-Biphenylglyoxal has been found to have anti-infective properties, and may be used as an alternative treatment for viral infections . It is believed to work by reacting with the glyoxal in the virus, which causes its destruction . The exact effects of this compound on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUOZSNZBKYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198005 | |
| Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-58-7 | |
| Record name | α-Oxo[1,1′-biphenyl]-4-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylglyoxyaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



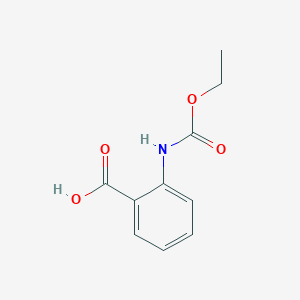
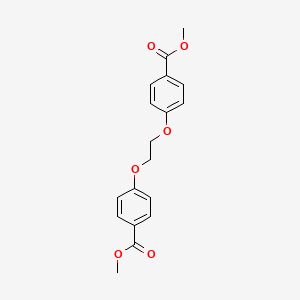
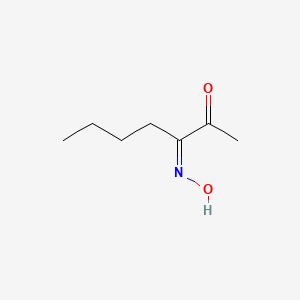



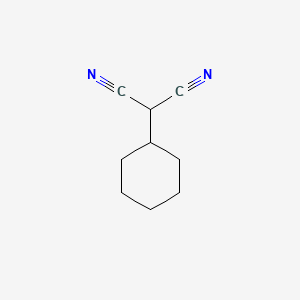

![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)

